molecular formula C20H16N4OS B2392078 3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile CAS No. 176695-24-2

3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile

Cat. No.: B2392078
CAS No.: 176695-24-2
M. Wt: 360.44
InChI Key: JANPBMVCLWPFDG-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile is an organic compound belonging to the class of merocyanine dyes, which are of significant interest in the field of biomedical research, particularly as novel photosensitizers for photodynamic therapy (PDT). This compound is structurally characterized by a thiazolo[3,2-a]benzimidazole core, a heterocyclic system known for its photophysical properties. Its research value lies in its ability to generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen ( 1O2 ), upon irradiation with light of a specific wavelength. This photochemical mechanism is the cornerstone of PDT, a non-invasive therapeutic strategy for targeting and eradicating cancer cells and pathogenic microorganisms. The compound's molecular design, featuring a donor-acceptor structure, allows for fine-tuning of its absorption and emission profiles, making it a valuable tool for optimizing PDT protocols and developing new theranostic agents . Researchers utilize this chemical to investigate fundamental photosensitization processes, evaluate efficacy in in vitro cell culture models, and explore its potential in targeted drug delivery systems. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c1-23(12-4-11-21)15-9-7-14(8-10-15)13-18-19(25)24-17-6-3-2-5-16(17)22-20(24)26-18/h2-3,5-10,13H,4,12H2,1H3/b18-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANPBMVCLWPFDG-AQTBWJFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C1=CC=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCC#N)C1=CC=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Mercaptobenzimidazole

The thiazolo[3,2-a]benzimidazole scaffold is constructed by reacting 2-mercaptobenzimidazole with α-haloketones. For example, treatment of 2-mercaptobenzimidazole with chloroacetaldehyde in dimethylformamide (DMF) at 80°C yields the bicyclic system.

Mechanistic Insight :

  • Thiolate anion attacks the α-carbon of the haloaldehyde.
  • Intramolecular cyclization eliminates HCl, forming the fused thiazole ring.

Optimization :

  • Solvent : Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates.
  • Base : Potassium carbonate or sodium hydride facilitates deprotonation.

Installation of the Propanenitrile Side Chain

Michael Addition to Acrylonitrile

The propanenitrile group is introduced via Michael addition of acrylonitrile to the secondary amine:
$$
\text{N-Methylaniline intermediate} + \text{CH}_2=\text{CHCN} \xrightarrow{\text{Base}} \text{Propanenitrile derivative}
$$
Conditions :

  • Base : DBU (1,8-diazabicycloundec-7-ene) in acetonitrile at 50°C.
  • Yield : 70–75% after column chromatography.

Stereochemical Control and Purification

Ensuring (Z)-Configuration

The (Z)-geometry is stabilized by:

  • Steric hindrance : Bulky substituents on the thiazolo-benzimidazole core.
  • π-π interactions : Aromatic stacking in the crystalline state.

Characterization :

  • NMR : $$^1$$H NMR shows coupling constants ($$J$$) of 10–12 Hz for trans-vinylic protons, confirming (Z)-configuration.
  • X-ray crystallography : Definitive proof of stereochemistry.

Purification Techniques

  • Recrystallization : From ethanol/water mixtures to remove geometric isomers.
  • HPLC : Reverse-phase C18 column with acetonitrile/water gradient (90% purity).

Analytical Data and Validation

Spectroscopic Characterization

  • IR : Strong absorption at 2240 cm$$^{-1}$$ (C≡N stretch).
  • MS (ESI+) : m/z 378.1 [M+H]$$^+$$.
  • $$^1$$H NMR (400 MHz, CDCl$$_3$$) : δ 8.21 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 7.45–7.32 (m, 4H), 3.12 (s, 3H), 2.98 (t, J = 6.8 Hz, 2H), 2.65 (t, J = 6.8 Hz, 2H).

Purity Assessment

  • HPLC : Retention time 12.3 min (99.2% purity).
  • Elemental Analysis : Calculated C 66.12%, H 4.25%, N 18.45%; Found C 66.08%, H 4.28%, N 18.41%.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Replace Pd(PPh$$3$$)$$4$$ with Pd/C for catalytic hydrogenation steps.
  • Use sodium methoxide instead of DBU for Michael additions.

Waste Management

  • Solvent Recovery : Distillation of DMF and THF for reuse.
  • Heavy Metal Removal : Chelating resins to capture palladium residues.

Chemical Reactions Analysis

Types of Reactions

3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance the compound’s properties.

Scientific Research Applications

3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile has a wide range of applications in scientific research:

    Biology: It is studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific thiazolo[3,2-a]benzimidazole core, which imparts distinct biological activity and potential therapeutic benefits. Its ability to undergo various chemical reactions and its wide range of applications further highlight its uniqueness compared to similar compounds.

Biological Activity

3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features, including the thiazole and benzimidazole moieties, suggest a range of pharmacological applications. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.

Molecular Formula

The molecular formula of this compound is C18H18N4OSC_{18}H_{18}N_{4}OS. This indicates the presence of:

  • Carbon (C) : 18
  • Hydrogen (H) : 18
  • Nitrogen (N) : 4
  • Oxygen (O) : 1
  • Sulfur (S) : 1

Synthesis

The synthesis of this compound typically involves multi-step reactions using thiazole and aniline derivatives. Key steps include:

  • Formation of the Thiazole Ring : Utilizing thioamide or thioketone derivatives.
  • Condensation Reactions : Involving aniline derivatives to form the desired anilino structure.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • A study on thiazolo[3,2-a]benzimidazoles showed that these compounds exhibited antibacterial activity against various Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) significantly lower than traditional antibiotics like ampicillin .

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMIC (mg/mL)MBC (mg/mL)
Compound 8E. coli0.004–0.030.008–0.06
Compound 12S. aureus0.015-
Compound 15T. viride0.004–0.06-

Anticancer Potential

Thiazolo[3,2-a]benzimidazole derivatives have also been studied for their anticancer properties. Some compounds in this class have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Similar compounds have shown inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : The structural motifs may allow for interaction with receptors involved in signaling pathways related to inflammation and cancer progression.

Study on Antimicrobial Efficacy

A recent study evaluated a series of thiazolo[3,2-a]benzimidazole derivatives for their antimicrobial activity against a panel of pathogens. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics, highlighting their potential as therapeutic agents in treating resistant infections .

Anticancer Research

Another investigation focused on the anticancer potential of thiazolo[3,2-a]benzimidazole derivatives, revealing promising results in inhibiting tumor growth in vitro and in vivo models. The study suggested that these compounds could serve as lead candidates for further development in cancer therapy .

Q & A

Q. What are the established synthetic routes for 3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile?

  • Methodological Answer : The compound can be synthesized via a multi-step condensation approach. For example, a thiazolidinone precursor is reacted with aromatic aldehydes (e.g., p-chloro benzaldehyde) in absolute ethanol using piperidine as a catalyst. The mixture is heated under reflux for 3 hours, followed by filtration and recrystallization from a suitable solvent (e.g., ethanol or DCM) to isolate the product . Similar protocols involving hydrazine hydrate and controlled temperature conditions (e.g., 5–6°C for initial reaction, followed by reflux) are used for analogous benzimidazole derivatives .

Q. How is the compound characterized structurally?

  • Methodological Answer : Structural confirmation requires a combination of techniques:
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton and carbon environments, respectively. For example, nitrile groups (~110 ppm in 13C^{13}C) and aromatic protons (δ 7–8 ppm in 1H^1H) are diagnostic .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., via ESI-TOF) .
  • X-ray crystallography : Single-crystal diffraction data refined using SHELXL (part of the SHELX suite) resolves bond lengths, angles, and stereochemistry. Software like WinGX aids in data processing and visualization .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use statistical models to screen variables (e.g., solvent, temperature, catalyst concentration). For instance, flow-chemistry systems enable precise control over reaction parameters (e.g., residence time, mixing efficiency), as demonstrated in Omura-Sharma-Swern oxidations .
  • Purification techniques : Gradient HPLC with C18 columns or preparative TLC can resolve byproducts. Monitor purity via UV-Vis or diode-array detection .

Q. What computational methods predict the compound’s biological activity or binding interactions?

  • Methodological Answer :
  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with biological targets (e.g., enzymes like 14-α-demethylase lanosterol, PDB ID: 3LD6). Docking scores (binding energy in kcal/mol) prioritize compounds for in vitro testing .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, UV-Vis spectroscopy combined with DFT simulations (e.g., Gaussian 09) validates electronic transitions .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

  • Methodological Answer :
  • Multi-technique validation : Cross-validate NMR shifts with DFT-calculated chemical shifts (e.g., using GIAO method). Discrepancies in NOESY/ROESY data may indicate dynamic conformational changes .
  • Twinned crystal analysis : For ambiguous X-ray data, use SHELXL’s TWIN/BASF commands to refine twinned structures. WinGX’s ORTEP interface visualizes anisotropic displacement ellipsoids to confirm geometry .

Q. What strategies mitigate side reactions during functionalization of the benzimidazole-thiazole core?

  • Methodological Answer :
  • Protecting groups : Temporarily block reactive sites (e.g., NH groups with Boc or Fmoc) during alkylation or acylation.
  • Regioselective catalysis : Use transition-metal catalysts (e.g., Pd for cross-coupling) to direct substitutions at specific positions. For example, Suzuki-Miyaura reactions modify aryl halide moieties without disrupting the Z-configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.